molecular formula C10H14FNO B14016932 1-(4-fluoro-2-methoxyphenyl)-N-methylethan-1-amine

1-(4-fluoro-2-methoxyphenyl)-N-methylethan-1-amine

Katalognummer: B14016932
Molekulargewicht: 183.22 g/mol
InChI-Schlüssel: QSNXUXWQSMACSS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-fluoro-2-methoxyphenyl)-N-methylethan-1-amine is an organic compound with a complex structure that includes a fluorine atom, a methoxy group, and an amine group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluoro-2-methoxyphenyl)-N-methylethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-fluoro-2-methoxyphenylboronic acid.

    Coupling Reaction: The boronic acid undergoes a Suzuki-Miyaura cross-coupling reaction with an appropriate halide to form the desired phenyl ring structure.

    Amine Introduction:

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-fluoro-2-methoxyphenyl)-N-methylethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The fluorine atom and methoxy group can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

1-(4-fluoro-2-methoxyphenyl)-N-methylethan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(4-fluoro-2-methoxyphenyl)-N-methylethan-1-amine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Fluoro-2-methoxyphenyl)acetic acid
  • 1-Bromo-4-fluoro-2-methoxybenzene

Comparison

Compared to similar compounds, 1-(4-fluoro-2-methoxyphenyl)-N-methylethan-1-amine is unique due to its specific combination of functional groups. This uniqueness allows it to participate in a wider range of chemical reactions and makes it suitable for diverse applications in research and industry.

Eigenschaften

Molekularformel

C10H14FNO

Molekulargewicht

183.22 g/mol

IUPAC-Name

1-(4-fluoro-2-methoxyphenyl)-N-methylethanamine

InChI

InChI=1S/C10H14FNO/c1-7(12-2)9-5-4-8(11)6-10(9)13-3/h4-7,12H,1-3H3

InChI-Schlüssel

QSNXUXWQSMACSS-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=C(C=C(C=C1)F)OC)NC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.